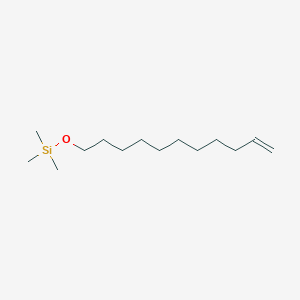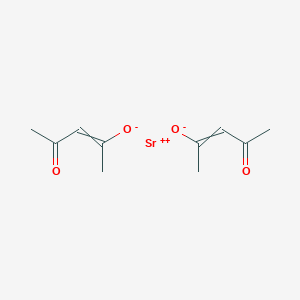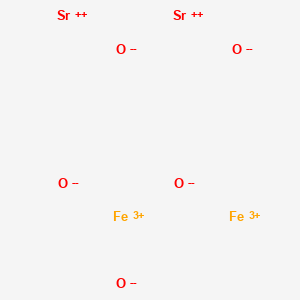![molecular formula C11H15NO3 B079892 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid CAS No. 14055-88-0](/img/structure/B79892.png)
3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid is a compound that falls within the category of aromatic amino acids with potential relevance in various chemical and pharmaceutical applications. While specific literature directly addressing this compound is scarce, insights into its synthesis, molecular structure, chemical reactions, and properties can be drawn from studies on related compounds.
Synthesis Analysis
The synthesis of compounds similar to 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid often involves regiospecific reactions, with single-crystal X-ray analysis being crucial for unambiguous structure determination. For example, Kumarasinghe et al. (2009) discuss the synthesis of a closely related compound, highlighting the importance of spectroscopic techniques and crystallography in confirming the product's structure (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Structural investigation using X-ray crystallography and spectroscopic methods provides detailed insights into the molecular arrangement and intermolecular interactions. Venkatesan et al. (2016) exemplify this approach in their study of a structurally analogous compound, emphasizing the role of intramolecular hydrogen bonding and methoxy group interactions in stabilizing the molecule (Venkatesan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically exploit the reactivity of the amino and carboxylic acid functional groups. The work by Ai (2002) on synthesizing an intermediate of naproxen demonstrates the potential chemical pathways that could be applied to similar compounds, including bromination and hydrolysis steps (Ai, 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding a compound's behavior in different environments. While specific data on 3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid is not readily available, studies like those by Das et al. (2012), which analyze the crystalline structures and physical properties of related compounds, can provide valuable insights (Das et al., 2012).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity/basicity, reactivity with other chemical entities, and stability, are influenced by their functional groups and molecular structure. The research by Espinoza-Hicks et al. (2012) on the spectroscopic properties of a similar compound underscores the importance of DFT calculations and spectroscopic analyses in predicting chemical behavior (Espinoza-Hicks et al., 2012).
Applications De Recherche Scientifique
Anticancer Potential
Cinnamic acid derivatives, to which "3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid" structurally relates, have garnered attention in medicinal research due to their antitumor properties. These compounds, including various cinnamoyl acids and esters, have been investigated for their efficacy in anticancer research, highlighting the rich medicinal tradition and potential underutilization of cinnamic acid derivatives in oncology (De, Baltas, & Bedos-Belval, 2011).
Antioxidant and Antimicrobial Effects
Syringic acid, another phenolic compound with structural similarities, demonstrates a broad spectrum of therapeutic applications, including the prevention of diabetes, cardiovascular diseases, cancer, and cerebral ischemia. Its strong antioxidant activity is attributed to the presence of methoxy groups on the aromatic ring, suggesting similar potential benefits for related compounds (Srinivasulu et al., 2018).
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of various compounds, including those structurally related to "3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid." Ursolic acid, for instance, is found in several plants and has been reported to possess anti-tumor, anti-diabetic, cardioprotective, and hepatoprotective properties. Its ability to prevent oxidative damage and inflammation may offer insights into the therapeutic potential of similar compounds for managing neurodegenerative and psychiatric diseases (Ramos-Hryb et al., 2017).
Metabolic Pathways and Nutrient Interactions
The metabolism of aspartyl moieties, like those possibly related to "3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid," involves hydrolysis in the gut to yield aspartic acid, phenylalanine, and methanol. This metabolic process is essential for understanding the bioavailability and physiological effects of dietary and supplemental forms of such compounds (Ranney & Oppermann, 1979).
Propriétés
IUPAC Name |
3-(3-methoxy-N-methylanilino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(7-6-11(13)14)9-4-3-5-10(8-9)15-2/h3-5,8H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISAOLSKRMWKIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589456 |
Source


|
| Record name | N-(3-Methoxyphenyl)-N-methyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid | |
CAS RN |
14055-88-0 |
Source


|
| Record name | N-(3-Methoxyphenyl)-N-methyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

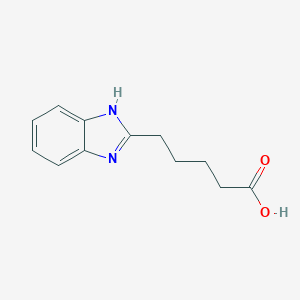

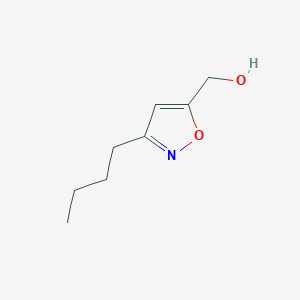
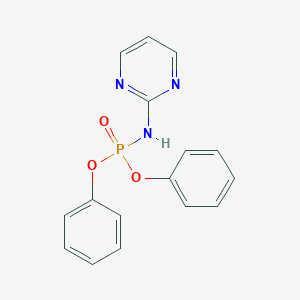

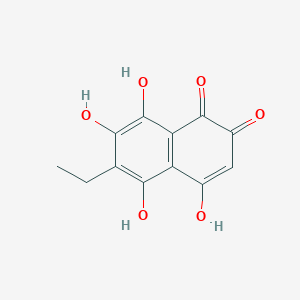
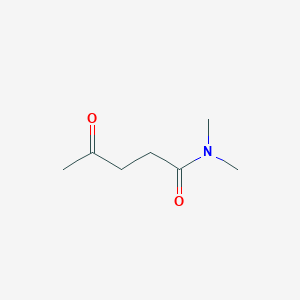
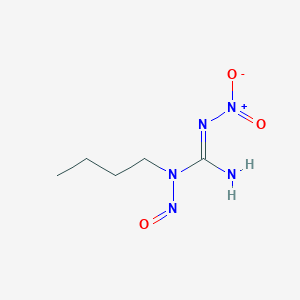
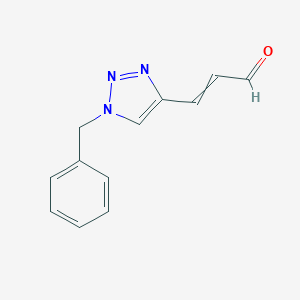
![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
